N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide
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Overview
Description
N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide typically involves the construction of the thiazolopyrimidine core followed by functionalization. One common method includes the reaction of 5-aminopyrimidine derivatives with thiourea or related compounds under alkaline conditions to form the thiazole ring . The resulting intermediate is then subjected to acylation reactions to introduce the diacetamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiazole or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action for N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is not fully understood. its biological activity is thought to involve interactions with specific enzymes or receptors in the body. The thiazole and pyrimidine rings can mimic natural substrates or inhibitors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Pyrimidine Derivatives: Compounds that contain the pyrimidine ring but lack the thiazole ring.
Uniqueness
N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide is unique due to the combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring system is less common and offers a versatile platform for further functionalization and application .
Properties
IUPAC Name |
N-(2-acetamido-7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O3S/c1-3(15)10-8-12-6-5(7(17)14-8)18-9(13-6)11-4(2)16/h1-2H3,(H3,10,11,12,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFOPDRLCKTSEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)SC(=N2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652541 |
Source
|
Record name | N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22365-29-3 |
Source
|
Record name | N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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